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Compound Name:
nitropyridine
CAS No.: 706789-62-0
Cat. No.: B1609954
. J

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant number
of FDA-approved drugs and a vast array of bioactive natural products.[1][2][3] Its unique
electronic properties, ability to engage in hydrogen bonding, and versatile functionalization
potential make it a privileged structure in drug design.[3] 2,4-dibromo-6-methyl-3-
nitropyridine represents a particularly valuable synthetic intermediate. Its dense
functionalization, featuring two distinct bromine handles, a nitro group amenable to reduction,
and a methyl group, offers multiple, orthogonal sites for chemical modification. This guide
serves to elucidate the foundational chemistry of this compound, providing the technical
insights necessary for its effective utilization in research and development programs.

Molecular Structure and Physicochemical
Properties

The structural integrity of a synthetic building block is paramount. 2,4-dibromo-6-methyl-3-
nitropyridine is characterized by a pyridine ring substituted with two electron-withdrawing
bromine atoms at positions 2 and 4, a strongly electron-withdrawing nitro group at position 3,
and an electron-donating methyl group at position 6.

Key Physicochemical Identifiers
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Property Value

IUPAC Name 2,4-Dibromo-6-methyl-3-nitropyridine
CAS Number 706789-62-0[4]

Molecular Formula CeHaBr2N20:2

Molecular Weight 311.92 g/mol

The electronic landscape of the pyridine ring is significantly influenced by this substitution
pattern. The powerful inductive and mesomeric electron-withdrawing effects of the nitro group,
combined with the inductive withdrawal of the bromine atoms, render the pyridine ring highly
electron-deficient. This electronic posture is critical as it dictates the molecule's reactivity,
particularly towards nucleophilic substitution and the regioselectivity of subsequent chemical
transformations.

Caption: Chemical structure of 2,4-dibromo-6-methyl-3-nitropyridine.

Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is essential for the practical application of any
chemical building block. The proposed synthesis of 2,4-dibromo-6-methyl-3-nitropyridine is a
multi-step process commencing from the commercially available 2-amino-6-methylpyridine.
This pathway is designed for efficiency and scalability, with each step chosen for its well-
established mechanism and high-yielding potential.

Synthetic Workflow Overview

The synthesis proceeds through three key transformations:

o Diazotization-Bromination (Sandmeyer Reaction): Conversion of the C2-amino group to a
bromine atom.

» Electrophilic Bromination: Introduction of the second bromine atom at the C4 position.
» Electrophilic Nitration: Introduction of the nitro group at the C3 position.

Caption: High-level workflow for the synthesis of the target compound.
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Detailed Experimental Protocol and Rationale

Step 1: Synthesis of 2-Bromo-6-methylpyridine via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group
into a variety of functionalities, including halides, via a diazonium salt intermediate.[5][6][7] This
method is superior to direct halogenation for this specific transformation, which would be
unselective.

e Protocol:
o To a stirred solution of 48% hydrobromic acid, cool to 0-5 °C in an ice-salt bath.

o Add 2-amino-6-methylpyridine (1.0 eq) portion-wise, maintaining the internal temperature
below 5 °C.

o Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does
not exceed 5 °C. Stir for 1 hour at this temperature to ensure complete formation of the
diazonium salt.

o In a separate flask, prepare a solution of copper(l) bromide (1.2 eq) in 48% hydrobromic
acid.

o Slowly add the cold diazonium salt solution to the copper(l) bromide solution. Vigorous
evolution of nitrogen gas will be observed.

o Allow the reaction mixture to warm to room temperature and stir for 12 hours.

o Extract the product with diethyl ether, wash the organic layer with aqueous sodium
hydroxide and brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure to yield crude 2-bromo-6-methylpyridine.

o Causality: The use of CuBr is catalytic, facilitating the single-electron transfer to the
diazonium salt, which initiates the loss of N2 gas and formation of an aryl radical.[6][8] This
radical then abstracts a bromine atom from the copper(ll) bromide species, regenerating the
Cu(l) catalyst.

Step 2: Synthesis of 2,4-Dibromo-6-methylpyridine
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With one bromine installed, the pyridine ring is now deactivated. Direct electrophilic bromination
requires forcing conditions to overcome this deactivation.

e Protocol:

o To fuming sulfuric acid (oleum), add 2-bromo-6-methylpyridine (1.0 eq) at room
temperature.

o Heat the mixture to 120 °C.

o Add bromine (1.5 eq) dropwise over 1 hour.

o Maintain the temperature at 120 °C for 24 hours.

o Cool the reaction mixture and carefully pour it onto crushed ice.

o Neutralize with a concentrated sodium hydroxide solution to pH 8.

o Extract the product with dichloromethane, dry the combined organic layers over anhydrous
magnesium sulfate, and concentrate in vacuo. Purify by column chromatography.

o Causality: The pyridine ring is an electron-deficient heteroarene, making electrophilic
substitution difficult.[9] The use of oleum protonates the pyridine nitrogen, further
deactivating the ring. However, these harsh conditions are necessary to drive the
bromination, which is directed to the C4 position by the existing substituents.

Step 3: Synthesis of 2,4-Dibromo-6-methyl-3-nitropyridine

The final nitration step requires powerful nitrating agents due to the severe deactivation of the
ring by two bromine atoms.

e Protocol:
o Add 2,4-dibromo-6-methylpyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.
o Add concentrated nitric acid (1.5 eq) dropwise, keeping the temperature below 10 °C.

o Allow the mixture to warm to room temperature and then heat to 100 °C for 6 hours.[9]
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o Cool the reaction and pour it onto ice.

o Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral,
and dry under vacuum to afford the final product.

o Causality: The combination of concentrated nitric and sulfuric acids generates the highly
electrophilic nitronium ion (NOz2"), which is required to react with the heavily deactivated
pyridine ring.[10] The substitution occurs at the C3 position, the only remaining unsubstituted
position that is meta to the deactivating groups.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic
techniques. The following data are representative of what is expected for 2,4-dibromo-6-
methyl-3-nitropyridine.

Table of Predicted Spectroscopic Data
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Expected Value /

Technique Data Type . Assignment
Observation

1H NMR Chemical Shift (d) ~7.8-8.0 ppm H-5 (Aromatic)

Multiplicity Singlet (s)

Chemical Shift (d) ~2.6-2.8 ppm -CHs

Multiplicity Singlet (s)

3C NMR Chemical Shift (d) ~160-162 ppm C-6

Chemical Shift (d) ~152-155 ppm C-2

Chemical Shift (d) ~140-143 ppm C-4

Chemical Shift (d) ~135-138 ppm C-3

Chemical Shift (d) ~128-130 ppm C-5

Chemical Shift (d) ~23-25 ppm -CHs
[CeHa79Br2N202]",

Mass Spec (El) Molecular lon (M+) m/z = 310, 312, 314 [CeH47°Br81BrN20:2]",
[CeH481Br2N202]*

Isotopic Pattern

~1:2:1 ratio

Characteristic of two

bromine atoms

IR Spectroscopy

Wavenumber (cm~1)

Asymmetric &
~1530-1550 & 1340-

Symmetric N-O
1360

stretching (NO2)

C=C/C=N stretching

Wavenumber (cm~1) ~1580-1600 o
(Aromatic ring)

Wavenumber (cm~1) ~2950-3000 C-H stretching (-CHs)

Wavenumber (cm~1) ~600-700 C-Br stretching

Protocol for Spectroscopic Analysis
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 NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of
deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds). Add a small
amount of tetramethylsilane (TMS) as an internal standard.

e NMR Acquisition: Acquire *H and 3C{*H} NMR spectra on a 400 MHz or higher field
spectrometer.[11]

o Mass Spectrometry: Analyze the sample using Electron Impact (El) or Electrospray
lonization (ESI) mass spectrometry to confirm the molecular weight and isotopic distribution.

» IR Spectroscopy: Acquire an infrared spectrum using a KBr pellet or as a thin film on a salt
plate to identify key functional group vibrations.

Reactivity and Synthetic Utility

2,4-dibromo-6-methyl-3-nitropyridine is a synthetic chameleon, offering multiple reaction
sites for diversification. Its utility stems from the ability to selectively address its functional

groups.

Nucleophilic Aromatic Substitution (SnAr)

The electron-deficient nature of the ring, exacerbated by the nitro and bromo substituents,
makes it highly susceptible to SnAr reactions. The bromine atoms at the C2 and C4 positions

are excellent leaving groups.

o Reactivity Principle: The reactivity order for halide leaving groups in pyridine SnAr is typically
F > Cl = Br > I.[12] The rate of substitution is significantly higher at the 2- and 4-positions
compared to the 3-position, as the negative charge in the Meisenheimer intermediate can be
delocalized onto the ring nitrogen.[12]

» Application: This allows for the selective introduction of a wide range of nucleophiles
(amines, alkoxides, thiols), enabling the rapid generation of compound libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds are ideal handles for palladium-catalyzed cross-coupling reactions, such as
the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental to
modern C-C bond formation.[13][14]
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e Suzuki-Miyaura Coupling Protocol (Example):

o In areaction vessel, combine 2,4-dibromo-6-methyl-3-nitropyridine (1.0 eq), an

arylboronic acid (1.1 eq), and a base such as potassium carbonate (3.0 eq).

o Add a palladium catalyst, for example, Pd(PPhs)4 (0.05 eq).

o Add a solvent system, such as a 3:1 mixture of dioxane and water.

o Degas the mixture and heat under an inert atmosphere (e.g., Argon) at 80-100 °C until the

starting material is consumed (monitored by TLC or LC-MS).

o Perform an aqueous workup and purify the product by column chromatography.

o Strategic Advantage: The differential reactivity of the C2-Br and C4-Br bonds can potentially

be exploited for sequential, site-selective couplings under carefully controlled conditions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using various reducing agents (e.g.,

SnCI2/HCI, H2/Pd-C, or sodium dithionite). This transformation unmasks a nucleophilic amino

group, which can then be used for a host of secondary reactions like amide bond formation,

sulfonylation, or diazotization.

2,4-Dibromo-6-methyl-3-nitropyridine

R2NH, Base Ar-B(OH)2, Pd(0)

R-C=C-H, Pd(0), Cu(l)

SnClz or H2/Pd-C

SnAr Reactions Cross-Couplin

Re\‘iuction

Amine Adduct Ether Adduct Biaryl Product Alkynyl Product
(Rz2NH) (R-O-Ar) (Suzuki) (Sonogashira)

Aniline Derivative
(HD

Click to download full resolution via product page

Caption: Key reactivity pathways for synthetic diversification.
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Conclusion

2,4-dibromo-6-methyl-3-nitropyridine is more than a simple chemical compound; it is a
strategic platform for synthetic innovation. Its well-defined structure, accessible synthesis, and
multi-faceted reactivity make it an exceptionally powerful tool for researchers in drug discovery
and materials science. The orthogonal reactivity of its bromine, nitro, and methyl functionalities
provides a rich canvas for the construction of complex molecular architectures and the
exploration of new chemical space. This guide provides the foundational knowledge and
practical protocols to empower scientists to fully leverage the synthetic potential of this valuable
heterocyclic building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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